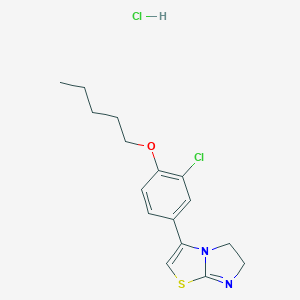
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride is a chemical compound that has attracted significant attention in scientific research due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, the compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory and antinociceptive effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. Additionally, the compound has been shown to have antinociceptive effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride in lab experiments include its potent antitumor activity, anti-inflammatory and antinociceptive effects, and its potential for use in drug development. However, the limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its antitumor, anti-inflammatory, and antinociceptive effects. Another direction is to explore the potential of the compound for use in combination therapy with other drugs to enhance its antitumor activity. Additionally, research could be conducted to optimize the synthesis method of the compound to make it more accessible for use in drug development.
Synthesemethoden
The synthesis of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride can be achieved through several methods, including the reaction of 2-mercaptoimidazole with 3-(3-chloro-4-pentyloxyphenyl)propionyl chloride in the presence of a base. The compound can also be synthesized through the reaction of 2-mercaptoimidazole with 3-(3-chloro-4-pentyloxyphenyl)propiophenone in the presence of a base.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-(pentyloxy)phenyl)-, monohydrochloride has been extensively studied for its potential applications in drug development. The compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antinociceptive effects, which make it a promising candidate for the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
160518-41-2 |
|---|---|
Molekularformel |
C16H20Cl2N2OS |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
3-(3-chloro-4-pentoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C16H19ClN2OS.ClH/c1-2-3-4-9-20-15-6-5-12(10-13(15)17)14-11-21-16-18-7-8-19(14)16;/h5-6,10-11H,2-4,7-9H2,1H3;1H |
InChI-Schlüssel |
PPZCWYKGHVIVOL-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Andere CAS-Nummern |
160518-41-2 |
Synonyme |
2-(3-chloro-4-pentoxy-phenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5-d iene hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





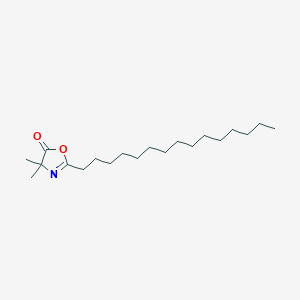


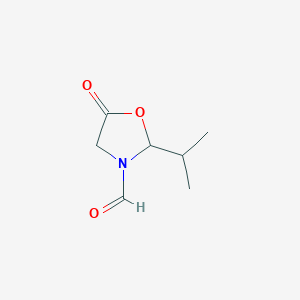

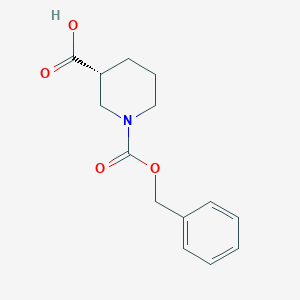

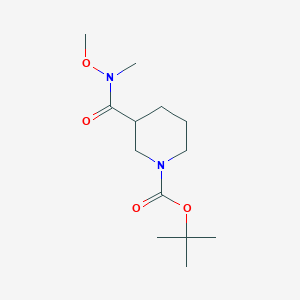

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

